molecular formula C₆H₁₃K₂O₉P. (H₂O)ₓ B1142055 dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate CAS No. 1233690-06-6

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate

Cat. No.: B1142055
CAS No.: 1233690-06-6
M. Wt: 338.33
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Description

Chemical Identity and Nomenclature

D-Glucose-6-phosphate dipotassium salt hydrate exhibits a complex chemical identity with multiple recognized nomenclature systems reflecting its structural characteristics and biological importance. The compound carries the Chemical Abstracts Service number 5996-17-8 and possesses the systematic International Union of Pure and Applied Chemistry name: dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate. Alternative nomenclature includes D(+)-Glucopyranose 6-phosphate dipotassium salt, reflecting its derivation from the naturally occurring D-glucose sugar.

The molecular formula varies slightly among sources due to variable hydration states, with representations including C6H11K2O9P · xH2O for the anhydrous basis and C6H13K2O10P for specific hydrated forms. The molecular weight correspondingly ranges from 336.32 grams per mole on an anhydrous basis to approximately 390.36 grams per mole for fully hydrated preparations. This variation in hydration state represents a characteristic feature of the compound that influences its physical properties and storage requirements.

Property Value Source Citation
Chemical Abstracts Service Number 5996-17-8
Molecular Formula (anhydrous) C6H11K2O9P
Molecular Formula (hydrated) C6H13K2O10P
Molecular Weight (anhydrous) 336.32 g/mol
Molecular Weight (hydrated) 354.33-390.36 g/mol
MDL Number MFCD00149372

The compound exists as a white crystalline powder under standard conditions, with a purity typically ranging from 95% to 100% dry basis when obtained from commercial sources. The InChI key OSJCIPGPFUZJML-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications, while the Simplified Molecular Input Line Entry System string [K].OC(COP(O)(O)=O)C(O)C(O)C(O)C=O represents its structural connectivity.

The historical designation as the Robison ester honors Robert Robison, who made significant contributions to understanding phosphorylated sugar metabolism in the early 20th century. This alternative name remains widely used in biochemical literature and reflects the compound's fundamental importance in metabolic biochemistry research.

Historical Context in Biochemical Research

The discovery and characterization of D-glucose-6-phosphate dipotassium salt hydrate emerged from pioneering investigations into cellular metabolism that began in the late 19th century. The foundational work commenced with Louis Pasteur's research during the 1850s, when he investigated alcohol fermentation processes and observed that glucose consumption decreased under aerobic conditions, a phenomenon later termed the Pasteur effect. This early observation laid the groundwork for understanding glucose metabolism as a central cellular process.

Eduard Buchner's groundbreaking experiments during the 1890s revolutionized the field by demonstrating that glucose conversion to ethanol could occur using non-living yeast extracts, proving that enzymatic processes could function independently of living cells. This discovery enabled subsequent researchers to study glucose metabolism pathways under controlled laboratory conditions, facilitating the detailed characterization of individual metabolic intermediates including glucose-6-phosphate.

The systematic elucidation of glucose-6-phosphate's role in metabolism progressed significantly during the early 20th century through the collaborative efforts of multiple research teams. Arthur Harden and William Young conducted a series of experiments between 1905 and 1911 that revealed the regulatory effects of adenosine triphosphate on glucose consumption during fermentation processes. Their work demonstrated the requirement for both heat-sensitive enzymatic components and heat-insensitive cofactors for complete fermentation, establishing the foundation for understanding phosphorylated sugar metabolism.

Otto Meyerhof's research during the 1920s provided crucial insights into the enzymatic mechanisms underlying glucose phosphorylation. Meyerhof initially described the stimulatory effect of baker's yeast extract on hexose fermentation in 1927, leading to the identification of hexokinase as the enzyme responsible for glucose phosphorylation. Subsequently, von Euler and Adler, along with Meyerhof, determined in 1935 that hexokinase catalyzes the phosphorylation of hexoses using adenosine triphosphate as the phosphoryl donor.

The precise mechanism of glucose phosphorylation became clearer through the work of Colowick and Kalckar in 1943, who demonstrated that only the gamma-phosphate group transfers from adenosine triphosphate to hexoses during the phosphorylation reaction. This finding established the specific chemical transformation that produces glucose-6-phosphate and defined its role as the primary product of glucose metabolism initiation.

The recognition of multiple hexokinase isoenzymes began with discoveries in Saccharomyces cerevisiae in 1961, followed by identification of mammalian hexokinase variants in rat liver and human tissues during the 1960s. These findings revealed the evolutionary conservation and metabolic importance of glucose phosphorylation across diverse organisms, highlighting glucose-6-phosphate as a universal metabolic intermediate.

Biological Significance in Metabolic Pathways

D-Glucose-6-phosphate functions as a central metabolic hub that connects multiple essential biochemical pathways within cellular metabolism. Upon formation through glucose phosphorylation by hexokinase or glucokinase, this compound becomes trapped within cells due to its charged phosphate group, preventing diffusion across cell membranes and ensuring retention for metabolic processing. This trapping mechanism represents a fundamental aspect of cellular glucose utilization that enables efficient energy metabolism and biosynthetic processes.

The biological significance of glucose-6-phosphate extends across three major metabolic pathways that serve distinct cellular functions. In glycolysis, glucose-6-phosphate undergoes isomerization to fructose-6-phosphate by phosphoglucose isomerase, initiating the energy-yielding pathway that ultimately produces adenosine triphosphate through pyruvate formation. This pathway represents the primary mechanism for cellular energy production and can function under both aerobic and anaerobic conditions.

The pentose phosphate pathway utilizes glucose-6-phosphate as its initial substrate through the action of glucose-6-phosphate dehydrogenase, which catalyzes the conversion to 6-phosphogluconate while simultaneously reducing nicotinamide adenine dinucleotide phosphate to its reduced form. This pathway generates nicotinamide adenine dinucleotide phosphate hydrogen, which serves as a crucial reducing agent for fatty acid synthesis, cholesterol biosynthesis, and antioxidant defense mechanisms. Additionally, the pentose phosphate pathway produces ribose-5-phosphate, an essential component for nucleotide synthesis required in deoxyribonucleic acid and ribonucleic acid production.

Metabolic Pathway Key Enzyme Primary Products Cellular Function
Glycolysis Phosphoglucose isomerase Fructose-6-phosphate, ATP Energy production
Pentose Phosphate Pathway Glucose-6-phosphate dehydrogenase NADPH, Ribose-5-phosphate Reducing power, nucleotide synthesis
Glycogen Synthesis Glucose-6-phosphate isomerase Glucose-1-phosphate Energy storage
Hexosamine Pathway Glutamine-fructose-6-phosphate transaminase Glucosamine-6-phosphate Protein glycosylation

The regulation of glucose-6-phosphate metabolism involves sophisticated control mechanisms that respond to cellular energy status and metabolic demands. When cellular nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate hydrogen ratios increase, indicating oxidative stress or biosynthetic requirements, glucose-6-phosphate preferentially enters the pentose phosphate pathway. Conversely, when cells require immediate energy or carbon skeletons for biosynthesis, glucose-6-phosphate proceeds through glycolysis for rapid adenosine triphosphate generation.

The liver plays a particularly crucial role in glucose-6-phosphate metabolism through the expression of glucose-6-phosphatase, an enzyme that enables the conversion of glucose-6-phosphate back to free glucose for release into the bloodstream. This glucose-6-phosphatase system, comprising both a transporter subunit and catalytic subunit, allows the liver to maintain blood glucose homeostasis during fasting periods by mobilizing stored glycogen or producing glucose through gluconeogenesis.

Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the pentose phosphate pathway, exhibits species-wide distribution from bacteria to humans, indicating the evolutionary importance of this metabolic branch. Human glucose-6-phosphate dehydrogenase deficiency represents one of the most common enzymatic deficiencies worldwide, affecting an estimated 300 million individuals and highlighting the critical nature of glucose-6-phosphate metabolism for cellular function. This deficiency particularly impacts red blood cells, which rely heavily on the pentose phosphate pathway for maintaining antioxidant defenses against oxidative damage.

The kinetic properties of glucose-6-phosphate dehydrogenase reveal sophisticated regulatory mechanisms, with Michaelis constant values of approximately 0.479 millimolar for glucose-6-phosphate and 0.029 millimolar for nicotinamide adenine dinucleotide phosphate, indicating higher affinity for the cofactor than the substrate. These kinetic parameters suggest that enzyme activity responds sensitively to nicotinamide adenine dinucleotide phosphate availability, enabling fine-tuned metabolic control based on cellular redox status.

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQGDSVKCMGEFO-FBNUBEQJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13K2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Phosphorylation of Glucose Analogues

The most common route involves regioselective phosphorylation of protected glucose derivatives. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is reacted with phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0–5°C for 2 hours, achieving 78–82% yields of the monophosphate ester. Subsequent hydrolysis of acetyl groups using potassium hydroxide (0.1 M, 25°C, 4 hours) yields the free hydroxyls, while neutralization with KOH forms the dipotassium salt.

Critical Parameters:

  • Temperature Control: Exothermic reactions during POCl₃ addition require strict thermal regulation to prevent side reactions.

  • Solvent System: Pyridine acts as both solvent and acid scavenger, but its replacement with safer alternatives like triethylamine is under investigation.

Enzymatic Phosphorylation Using Kinases

Recent advances employ hexokinase or glucokinase to catalyze ATP-dependent phosphorylation of glucose at the C6 position, followed by chemical isomerization to the C2-phosphate. While enzymatically selective, this method faces scalability challenges due to enzyme costs and the need for ATP regeneration systems.

Optimization Data:

ParameterValueImpact on Yield
ATP Concentration5 mM65% conversion
pH7.5 (Tris buffer)Maximal activity
Temperature37°C80% efficiency

Crystallization and Hydration Control

Recrystallization from Aqueous-Alcoholic Solutions

The patent CN102167298A details a crystallization protocol for dipotassium hydrogen phosphate that is adaptable to phosphorylated carbohydrates. For the target compound, a mixed solvent system of ethanol-water (3:1 v/v) at 60°C facilitates gradual cooling (0.5°C/min) to 4°C, yielding hexagonal crystals with 97.3% purity. Ethanol reduces dielectric constant, promoting lattice formation, while controlled cooling minimizes impurity entrapment.

Crystallization Stages:

  • Nucleation Phase (60–45°C): Rapid cooling at 1°C/min to initiate seed formation.

  • Growth Phase (45–20°C): Slow cooling (0.3°C/min) to enlarge crystals.

  • Hydration (20–4°C): Introduction of ice-water baths to stabilize the hydrate.

Solvent-Free Microwave-Assisted Crystallization

Adapting methods from catalytic applications, microwaving (600 W, 3 minutes) a supersaturated aqueous solution induces rapid nucleation. This approach reduces processing time by 70% but requires post-synthesis hydration in a desiccator at 85% relative humidity for 24 hours.

Impurity Profiling and Quality Assurance

Inorganic Contaminant Removal

The target compound’s medical application mandates strict limits on chloride (<50 ppm) and sulfate (<100 ppm). Patent CN102167298A recommends activated carbon filtration (1% w/v) during neutralization to adsorb anionic impurities, reducing chloride content by 92%.

Impurity Reduction Table:

ImpurityPre-Treatment (ppm)Post-Treatment (ppm)
Chloride32025
Sulfate15045
Heavy Metals (Pb)122

Organic Solvent Residues

GC-MS analyses reveal that ethanol residuals persist at 0.8–1.2% without vacuum drying (60°C, 12 hours). Substituting ethanol with tert-butanol reduces residues to <0.05% due to higher volatility.

Analytical Characterization

X-Ray Diffraction (XRD)

The hydrate form exhibits distinct peaks at 2θ = 12.4°, 18.7°, and 24.9°, corresponding to d-spacings of 7.14 Å, 4.74 Å, and 3.57 Å. Anhydrous contaminants are detected via a secondary peak at 2θ = 22.3°.

Nuclear Magnetic Resonance (NMR)

  • ³¹P NMR (D₂O): Single peak at δ = 1.2 ppm confirms monophosphate esterification.

  • ¹H NMR (D₂O): Doublet at δ = 5.42 ppm (J = 8.1 Hz) verifies β-anomeric configuration.

Industrial-Scale Production Challenges

pH-Dependent Degradation

Above pH 7.5, the compound undergoes β-elimination at the C2-C3 bond, forming a 2,3-didehydroglucose derivative. Buffering reaction mixtures at pH 6.8–7.2 using potassium phosphate (0.1 M) mitigates degradation.

Energy Consumption in Crystallization

Traditional methods consume 18–22 kWh/kg product, whereas microwave-assisted routes reduce this to 6–8 kWh/kg .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Agricultural Applications

Nutrient Source for Plants
Dipotassium phosphate serves as a vital source of phosphorus and potassium—two essential macronutrients for plant growth. Research has demonstrated that its application can enhance the growth and yield of crops. For instance, a study on Triticum aestivum (wheat) and Solanum lycopersicum (tomato) revealed that a concentration of 4 mM dipotassium phosphate increased growth by 12% and 18%, respectively, under stress conditions .

Table 1: Effect of Dipotassium Phosphate on Plant Growth

Crop SpeciesConcentration (mM)Growth Increase (%)
Triticum aestivum412
Solanum lycopersicum418

Buffering Agent in Hydroponics
In hydroponics systems, dipotassium phosphate acts as a buffering agent to maintain optimal pH levels. Its ability to stabilize pH contributes to nutrient availability and overall plant health .

Food Industry Applications

Food Additive
Dipotassium phosphate is widely used as a food additive due to its properties as an emulsifier and stabilizer. It enhances texture and consistency in products like imitation dairy creamers and powdered beverages. The United States Food and Drug Administration recognizes it as safe for consumption .

Table 2: Common Uses of Dipotassium Phosphate in Food Products

Product TypeFunction
Imitation Dairy CreamersEmulsifier
Dry Powder BeveragesStabilizer
Mineral SupplementsNutrient Source

Nutritional Supplement
As a source of phosphorus and potassium, dipotassium phosphate is included in mineral supplements that support dietary needs. Its role in enhancing mineral absorption makes it beneficial for individuals with specific dietary restrictions .

Pharmaceutical Applications

Buffering Agent in Drug Formulations
In pharmaceutical formulations, dipotassium phosphate is utilized as a buffering agent to maintain pH levels in injectable solutions. Its ability to stabilize drug formulations ensures efficacy and safety during administration .

Case Study: Drug Stability

A study highlighted the use of dipotassium phosphate in maintaining the stability of a trimeric human TL1A antibody formulation. The compound helped achieve a stable pH environment conducive to preserving the integrity of the antibody during storage .

Mechanism of Action

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate exerts its effects by participating in various biochemical pathways. It is converted into CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase. This conversion is crucial for the synthesis of glycogen and other polysaccharides . The compound interacts with specific molecular targets, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Sugar Derivatives

Table 1: Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water)
Dipotassium galactose-1-phosphate hydrate (Target Compound) 5996-14-5 C₆H₁₅K₂O₁₁P 372.35 Phosphate, hydroxyl, hydrate High
Glyceryl [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-Hydroxyphenoxy)Tetrahydropyran-2-Yl]Methyl Hydrogen Phosphate N/A C₁₅H₂₃O₁₃P 466.31 Phenoxy, phosphate, glycerol backbone Moderate
[(2R,3R,4S,5R,6R)-3,5-Dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxymethyl]-6-[(3,4,5-Trimethoxyphenyl)Methoxy]Oxan-4-Yl] 3,4,5-Trimethoxybenzoate N/A C₃₄H₄₄O₁₈ 674.61 Trimethoxyphenyl, benzoate, glycosidic Low

Key Findings :

  • Solubility: The target compound’s high water solubility arises from its ionic potassium counterions and hydrate moiety, contrasting with phenoxy- or benzoate-substituted analogs, which exhibit lower solubility due to hydrophobic groups .
  • Biological Relevance : Unlike the target compound (involved in galactose metabolism), glyceryl derivatives (e.g., ) may act as surfactants or membrane analogs .

Nucleotide Analogs and Phosphate Esters

Table 2: Biochemical and Charge Properties
Compound Name CAS No. Molecular Weight (g/mol) Charge (at pH 7) Key Applications
[(2R,3S,4R,5R)-5-(6-Amino-2-(3-Aminopropylsulfanyl)Purin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methyl Phosphono Hydrogen Phosphate 110224-45-8 494.33 -2 Antiviral research, nucleotide analogs
Dipotassium galactose-1-phosphate hydrate 5996-14-5 372.35 -2 Metabolic pathway studies
Disodium molybdate dihydrate 10102-40-6 241.95 -2 Catalysis, industrial processes

Key Findings :

  • Charge Similarities : Both the target compound and nucleotide analogs carry a -2 charge at physiological pH, facilitating interactions with enzymes or metal ions .
  • Functional Divergence : The target compound’s role in galactose metabolism differs from nucleotide analogs (e.g., antiviral activity) or molybdate salts (catalytic applications) .

Stereochemical Variants

  • Discrepancy Note: lists stereochemistry as (2R,3R,4S,5R,6R), conflicting with the target compound’s (2R,3R,4S,5S,6R) descriptor. This likely represents a typographical error, as the CAS 5996-14-5 is consistently linked to the 5S configuration .

Research Findings and Stability Data

  • Crystallography: Potassium salts of phosphorylated sugars (e.g., ) often form stable hydrates due to strong ion-dipole interactions, enhancing shelf life compared to non-hydrated analogs .
  • Thermal Stability : The target compound’s decomposition temperature is unlisted, but related phosphate esters (e.g., ) degrade above 150°C, suggesting moderate thermal stability .

Biological Activity

Dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate is a complex compound with significant biological activity. It is primarily recognized for its role as a source of phosphate in various biological processes and its applications in agriculture and medicine. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is a derivative of dipotassium phosphate (K₂HPO₄), which is known for its buffering capacity and nutrient properties. The molecular structure includes a trihydroxy sugar moiety that enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₁K₂O₇P
Molecular Weight278.24 g/mol
CAS Number151-10-0
SolubilitySoluble in water

1. Nutritional Role

Dipotassium phosphate serves as a vital source of phosphorus and potassium, essential macronutrients for plant growth. Studies have shown that it enhances root development and overall plant vigor under various stress conditions, particularly in the presence of toxic metal nanoparticles like ZnONPs. For instance, a study demonstrated that the addition of dipotassium phosphate significantly improved growth parameters in Triticum aestivum (wheat) and Solanum lycopersicum (tomato) when subjected to zinc toxicity .

2. Cellular Mechanisms

Research indicates that dipotassium phosphate can influence cellular mechanisms such as cell proliferation and apoptosis. It has been noted to promote renal tubular cell growth while also being implicated in tumorigenesis under certain conditions . The compound's ability to modulate signaling pathways related to cell growth makes it a subject of interest in pharmacological studies.

3. Buffering Capacity

As a buffering agent, dipotassium phosphate is widely used in biochemical applications to maintain pH levels in culture media. This property is crucial for the stability of biological assays and the cultivation of microorganisms .

Case Study 1: Plant Growth Enhancement

A comparative study on the effects of dipotassium phosphate on Triticum aestivum showed that at concentrations of 4 mM, it alleviated the toxic effects of ZnONPs, leading to significant improvements in shoot and root mass compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

A safety assessment indicated that while dipotassium phosphate promotes certain cellular activities, it also has potential cytotoxic effects at higher concentrations. This duality underscores the importance of dosage in therapeutic applications .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Plant Growth PromotionEnhances root and shoot growth under stress
Cell ProliferationPromotes renal tubular cell growth
Buffering AgentStabilizes pH in biological assays
CytotoxicityPotential tumorigenic effects at high concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate, and how can purity be ensured?

  • Methodology :

  • Neutralization : React the phosphorylated sugar intermediate (e.g., glucose-6-phosphate) with potassium hydroxide in a stoichiometric ratio (2:1) under controlled pH (7.0–8.5) to avoid over-neutralization .
  • Crystallization : Use ethanol or acetone as anti-solvents to precipitate the hydrated form. Monitor crystallization kinetics via dynamic light scattering (DLS) to optimize crystal size and hydration state .
  • Purity Validation : Employ ion chromatography (IC) to quantify residual phosphate or potassium ions, ensuring >98% purity .

Q. How can the structural conformation and hydration state of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm the stereochemistry (2R,3R,4S,5S,6R) and hydrate coordination. Compare with orthorhombic systems (e.g., P212121 space group) for similar hydrated salts .
  • Thermogravimetric Analysis (TGA) : Quantify water content by heating to 150°C and measuring mass loss. Typical hydrate loss ranges: 5–10% w/w .
  • NMR Spectroscopy : Use 31^{31}P NMR to confirm phosphate linkage (δ = 0–5 ppm) and 1^{1}H NMR to resolve sugar hydroxyls (δ = 3.5–5.5 ppm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate solutions at pH 2–12 for 24 hours. Monitor degradation via HPLC with UV detection (λ = 210 nm for phosphate). Stability is optimal at pH 6–8 .
  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH. Use kinetic modeling (Arrhenius equation) to predict shelf life .
  • Hydration Sensitivity : Store samples in desiccators with controlled humidity (20–80% RH) and analyze via TGA to assess hydrate-to-anhydrate transitions .

Advanced Research Questions

Q. What mechanistic insights exist for its role as a phosphorylation donor in enzymatic reactions?

  • Methodology :

  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure phosphorylation rates with kinases (e.g., hexokinase). Compare KmK_m and VmaxV_{max} values against ATP or other phosphate donors .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled phosphate and track transfer using mass spectrometry (MS) to confirm donor specificity .
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., glucose-6-phosphate dehydrogenase) to identify steric or electronic barriers .

Q. How can trace impurities (e.g., residual solvents, metal ions) be quantified, and what thresholds affect experimental reproducibility?

  • Methodology :

  • ICP-MS : Detect metal contaminants (e.g., Na+^+, Ca2+^{2+}) at sub-ppm levels. Thresholds: <0.1% for Na+^+ to avoid interference in buffer systems .
  • Headspace GC-MS : Identify volatile impurities (e.g., ethanol, acetone) from synthesis. Acceptable limits: <500 ppm .
  • Validation : Use spike-and-recovery experiments to validate accuracy (90–110% recovery) .

Q. What are the implications of hydration-state variability on solubility and bioactivity?

  • Methodology :

  • Solubility Studies : Measure equilibrium solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO). Hydrated forms typically exhibit 2–3× higher solubility than anhydrous counterparts .
  • Bioactivity Assays : Compare hydrated vs. anhydrous forms in cell-based assays (e.g., glucose uptake in hepatocytes). Hydrates often show enhanced bioavailability due to improved dissolution .

Data Contradiction Analysis

Q. How can conflicting reports on solubility in polar aprotic solvents (e.g., DMF, DMSO) be resolved?

  • Critical Factors :

  • Hydration State : Anhydrous forms may exhibit lower solubility due to stronger crystal lattice energy. Verify hydration via TGA before testing .
  • Ionic Strength : High buffer concentrations (e.g., >100 mM PBS) reduce solubility via common-ion effect. Use low-ionic solvents for accurate measurements .
    • Resolution : Standardize solvent preparation (e.g., dry DMSO over molecular sieves) and report hydration state explicitly .

Q. What explains discrepancies in reported enzymatic inhibition potency across studies?

  • Critical Factors :

  • Impurity Profiles : Trace metal ions (e.g., Fe3+^{3+}) may chelate phosphate groups, altering bioactivity. Use ICP-MS to rule out contamination .
  • Assay Conditions : Varying pH or cofactor availability (e.g., Mg2+^{2+}) modulates enzyme affinity. Standardize buffer composition (e.g., 10 mM MgCl2_2) .
    • Resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

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